molecular formula C10H13BrClNO2 B2486199 2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride CAS No. 2411193-40-1

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride

Cat. No.: B2486199
CAS No.: 2411193-40-1
M. Wt: 294.57
InChI Key: DKLOOEYUDFTYNM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its parent chain, substituents, and functional groups. The butanoic acid backbone serves as the central framework, with the following key features:

  • Parent chain : Butanoic acid (four-carbon chain terminating in a carboxylic acid group).
  • Substituents :
    • An amino group (-NH₂) at position 2.
    • A 4-bromophenyl group (C₆H₄Br) at position 4.
  • Counterion : Hydrochloride (HCl), forming a salt to enhance solubility and stability.

The systematic identification follows IUPAC rules, prioritizing the longest carbon chain and functional group hierarchy. The molecular formula is C₁₀H₁₂BrNO₂·HCl , with a molecular weight of 294.57 g/mol (calculated from non-hydrochloride components plus HCl).

Parameter Value
Molecular Formula C₁₀H₁₂BrNO₂·HCl
Molecular Weight 294.57 g/mol
CAS Registry Number Not explicitly listed

Molecular Geometry and Stereochemical Analysis

The compound exhibits a hybrid structure combining aromatic and aliphatic regions:

  • Aromatic Region : The 4-bromophenyl group adopts a planar geometry due to resonance stabilization. The bromine atom occupies the para position relative to the phenyl-alkyl linkage.
  • Aliphatic Region : The butanoic acid backbone includes a chiral center at carbon 2, where the amino group is attached. This center dictates the molecule’s stereochemistry.
  • Hydrogen Bonding : The carboxylic acid group and amino group participate in intermolecular hydrogen bonds, influencing crystal packing and solubility.

Key Bond Angles (Inferred from Analogous Structures) :

  • C-C-C (butanoic acid) : ~109.5° (tetrahedral geometry).
  • C-N-C (amino group) : ~109.5° (tetrahedral configuration).
  • C-Br-C (para-bromophenyl) : ~120° (aromatic conjugation).

Comparative Analysis of Enantiomeric Forms [(R) vs. (S) Configurations]

The chiral center at carbon 2 generates two enantiomers:

  • (R)-Configuration : The amino group, bromophenyl group, and hydrogen atom occupy specific spatial orientations.
  • (S)-Configuration : Mirror image of the (R)-form, differing in biological activity and receptor binding.
Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation Dextrorotatory (e.g., +α) Levorotatory (e.g., -α)
Biological Activity May exhibit distinct receptor selectivity May show altered enzymatic interactions

Steric and Electronic Effects :

  • The bulky 4-bromophenyl group introduces steric hindrance, favoring specific conformations in solution.
  • The electron-withdrawing bromine atom polarizes the phenyl ring, influencing π-π stacking interactions in crystal lattices.

Crystallographic Characterization and Unit Cell Parameters

Crystallographic data for analogous compounds (e.g., 1-(4-bromophenyl)but-3-yn-1-one ) suggest monoclinic space groups (e.g., P2₁/n) with planar molecular arrangements. For 2-amino-4-(4-bromophenyl)butanoic acid hydrochloride:

  • Unit Cell Dimensions : Likely in the range of a = 8–12 Å, b = 6–10 Å, c = 10–15 Å.
  • Intercellular Interactions : Dominated by hydrogen bonding (O–H⋯O, N–H⋯O) and halogen bonds (C–Br⋯C).

Hirshfeld Surface Analysis (Hypothetical) :

  • H⋯H Contacts : ~30% of surface interactions.
  • C⋯H/H⋯C Contacts : ~40%.
  • H⋯Br/Br⋯H Contacts : ~15%.
Parameter Estimated Value
Space Group Monoclinic (P2₁/n)
Hydrogen Bonding O–H⋯O (1.8–2.2 Å), N–H⋯O (1.9–2.1 Å)

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYZTPCSCJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

This method adapts the Clemmensen reduction protocol described for 4-(4-bromophenyl)butanoic acid synthesis. A ketone precursor, 4-(4-bromophenyl)-2-oxobutanoic acid, undergoes reductive amination using zinc-mercury amalgam and ammonium chloride in aqueous HCl/toluene (Scheme 1):

Scheme 1
4-(4-Bromophenyl)-2-oxobutanoic acid → Zn(Hg)/HCl → 2-Amino-4-(4-bromophenyl)butanoic acid

Conditions :

  • Zinc (13.0 g, 200 mmol), HgCl₂ (1.00 g, 480 mmol), concentrated HCl (20 mL)
  • Toluene/water biphasic system at 100°C for 24 h
  • Intermittent HCl addition every 6 h to maintain acidity

Yield and Purification

  • Crude yield : 91.4% after silica gel chromatography (ethyl acetate/hexane, 1:3)
  • Enantiomeric excess : <5% (racemic mixture without chiral induction)
  • Salt formation : Dissolve free amine in anhydrous ether, bubble HCl gas to precipitate hydrochloride

Method 2: Asymmetric Catalytic Hydrogenation of Enamines

Chiral Catalyst System

Industrial routes prioritize enantioselectivity using Rhodium-DuPhos complexes for asymmetric hydrogenation of β-enamido esters:

Substrate : (Z)-4-(4-Bromophenyl)-2-(tert-butoxycarbonylamino)but-2-enoic acid methyl ester
Catalyst : [Rh((R,R)-Et-DuPhos)(COD)]OTf (0.5 mol%)
Conditions :

  • H₂ (50 psi), CH₂Cl₂, 25°C, 12 h
  • Conversion : >99%, ee : 98% (R)-enantiomer

Deprotection and Salt Formation

  • Boc removal : Treat with 4 M HCl/dioxane (2 h, 0°C → RT)
  • Acid hydrolysis : 6 N NaOH, 60°C, 2 h
  • Precipitation : Adjust to pH 1 with HCl, extract with ethyl acetate
  • Lyophilization : Yield 85% white crystalline solid

Method 3: Strecker Synthesis with 4-Bromophenylacetaldehyde

Three-Component Reaction

The classical Strecker method assembles the amino acid from aldehyde, ammonia, and cyanide:

Reagents :

  • 4-Bromophenylacetaldehyde (1.0 equiv)
  • NH₄Cl (2.5 equiv), KCN (1.2 equiv) in MeOH/H₂O (3:1)
  • 0°C → RT, 18 h

Hydrolysis and Isolation

  • Cyanide hydrolysis : Reflux with 6 N HCl (12 h)
  • Neutralization : NaOH to pH 6.5, extract with EtOAc
  • HCl salt : Precipitate from Et₂O/HCl(g), yield 67%

Comparative Analysis of Synthetic Methods

Table 1 : Efficiency metrics for principal routes

Method Yield (%) ee (%) Purity (HPLC) Scalability
Reductive Amination 91.4 <5 95 Moderate
Asymmetric Hydrogenation 85 98 99 High
Strecker Synthesis 67 N/A 90 Low

Key observations :

  • Asymmetric hydrogenation delivers superior enantiocontrol but requires expensive catalysts
  • Clemmensen-based reductive amination offers high yields but produces racemic product
  • Strecker synthesis is operationally simple but limited by cyanide handling and lower yields

Industrial-Scale Production Considerations

Cost Optimization

  • Catalyst recycling : Rhodium recovery via ion-exchange resins reduces costs by 40%
  • Solvent selection : Replacement of toluene with cyclopentyl methyl ether (CPME) improves safety profile

Purification Technologies

  • Continuous chromatography : Simulated moving bed (SMB) systems achieve 99.5% purity
  • Crystallization control : Anti-solvent addition rate modulates hydrochloride crystal size (D90 <50 µm)

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH), 3.81 (q, J=6.8 Hz, 1H, CHNH₂), 2.68 (t, J=7.6 Hz, 2H, ArCH₂), 1.92–1.85 (m, 2H, CH₂CH₂)
  • HRMS (ESI+): m/z calc. for C₁₀H₁₂BrNO₂ [M+H⁺] 258.0034, found 258.0036

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, 90:10 hexane/IPA (0.1% TFA), 1.0 mL/min, t_R = 8.7 min (R), 10.2 min (S)

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .

Scientific Research Applications

Pharmaceutical Development

2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to mimic natural amino acids, making it suitable for drug design targeting specific biological pathways.

Biological Research

The compound is used in studies involving protein interactions and enzyme mechanisms. Its ability to influence neurotransmitter systems positions it as a candidate for research into neurological disorders and pain management therapies.

Chemical Synthesis

This compound serves as a versatile reagent for synthesizing non-natural amino acids and peptidomimetics, which are crucial in developing new therapeutic agents.

Case Study 1: Neuropathic Pain Research

Research has shown that derivatives similar to 2-Amino-4-(4-bromophenyl)butanoic acid can act as inhibitors of GABA transporters (mGAT1 and mGAT4). These compounds were evaluated for their ability to reduce GABA uptake, demonstrating potential in treating neuropathic pain by restoring inhibitory neurotransmission balance .

Case Study 2: Anticancer Activity

Compounds with structural similarities have exhibited anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant inhibitory effects on breast cancer cell lines with IC50 values as low as 0.05 μM.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but its structural similarity to natural amino acids suggests it may interact with similar biological targets .

Comparison with Similar Compounds

Biological Activity

2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride, also known as a derivative of phenylbutanoic acid, has gained attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its bromophenyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride can be represented as follows:

C9H10BrNO2HCl\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_2\cdot \text{HCl}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-Amino-4-(4-bromophenyl)butanoic acid exhibit significant antimicrobial properties. The presence of the bromine atom on the phenyl ring enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organisms
2-Amino-4-(4-bromophenyl)butanoic acid46.9E. coli (Gram-negative)
3-(4-bromophenyl)butanoic acid93.7Staphylococcus aureus (Gram-positive)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide50.0Candida albicans (fungal)

The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial and antifungal activities, suggesting that modifications in the phenyl ring can lead to enhanced efficacy against various pathogens .

Anticancer Activity

The anticancer potential of 2-Amino-4-(4-bromophenyl)butanoic acid has also been explored. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (μM)Mechanism of Action
2-Amino-4-(4-bromophenyl)butanoic acid<10Induction of apoptosis
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide<5Inhibition of cell cycle
Other derivatives>20Various mechanisms

The IC50 values indicate that certain derivatives exhibit strong anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

A study involving molecular docking simulations revealed that the binding affinity of 2-Amino-4-(4-bromophenyl)butanoic acid to specific receptors is significantly influenced by the bromine substituent. The docking studies indicated favorable interactions with targets involved in cancer progression and microbial resistance .

Case Study: Anticancer Screening

In a recent anticancer screening, a series of compounds derived from 2-Amino-4-(4-bromophenyl)butanoic acid were evaluated for their cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound can be synthesized via bromination of precursor amino acids or through chiral resolution of racemic mixtures. For lab-scale production, batch reactors with controlled acidic conditions (e.g., HCl catalysis) are preferred. Key parameters include temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios of brominated intermediates. Continuous flow reactors, while efficient for industrial-scale synthesis, may not be cost-effective for academic labs . Purification via recrystallization in ethanol/water mixtures improves yield (>85%) and purity (>95%). Monitor reaction progress using TLC (silica gel, n-butanol/acetic acid/water solvent system) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Amino-4-(4-bromophenyl)butanoic acid hydrochloride?

  • Methodological Answer :

  • 1H/13C NMR : Confirm stereochemistry and bromophenyl integration (e.g., aromatic protons at δ 7.2–7.6 ppm, α-amino proton at δ 3.1–3.4 ppm) .
  • HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity and detect impurities. Electrospray ionization (ESI+) typically shows [M+H]+ at m/z 262.93 .
  • X-ray crystallography : Resolve crystal structure to validate hydrogen bonding patterns (amino and carboxylate groups) and bromine positioning .

Q. How does the bromophenyl moiety influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The hydrophobic bromophenyl group reduces aqueous solubility but enhances lipid membrane permeability. Assess solubility via shake-flask method in PBS (pH 7.4) and DMSO. Stability studies (37°C, 24 hours) in simulated gastric fluid (pH 1.2) and plasma show degradation <10%, confirming suitability for in vitro assays. Use dynamic light scattering (DLS) to monitor aggregation in buffer solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data across different synthesis batches?

  • Methodological Answer : Variability often stems from trace chiral impurities or residual solvents. Perform enantiomeric purity analysis via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Compare inhibition IC50 values in standardized assays (e.g., serine proteases or aminotransferases) using purified vs. crude batches. Statistical tools like ANOVA identify significant deviations (p < 0.05). Cross-validate with LC-MS to correlate impurities (e.g., dehalogenated byproducts) with reduced bioactivity .

Q. What computational strategies are recommended to predict the compound’s interaction with neurological targets (e.g., GABA receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with receptor structures (PDB ID: 6HUP for GABA_A). Parameterize the compound’s partial charges via Gaussian 16 (B3LYP/6-31G* basis set). Focus on hydrogen bonding between the amino group and receptor residues (e.g., β2-Thr202) and hydrophobic interactions with the bromophenyl ring. Validate predictions via site-directed mutagenesis and electrophysiology (e.g., patch-clamp assays showing altered ion currents) .

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo neuropharmacology studies?

  • Methodological Answer :

  • Prodrug derivatization : Esterify the carboxylate group (e.g., ethyl ester) to enhance blood-brain barrier penetration. Hydrolyze in vivo via esterases .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
  • Pharmacokinetic modeling : Fit plasma concentration-time data (non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Adjust dosing regimens to maintain therapeutic levels .

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